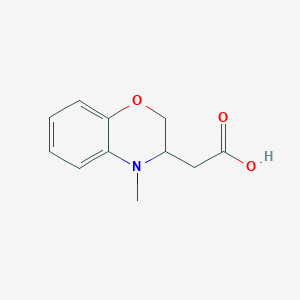
2-(4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-YL)ACETIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid is a chemical compound with the molecular formula C11H13NO3. It is a member of the benzoxazine family, which is known for its diverse biological activities and applications in various fields of science and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with acetic anhydride to form the benzoxazine ring, followed by methylation and subsequent acylation to introduce the acetic acid moiety .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzoxazine ring allows for various substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazine ring .
Aplicaciones Científicas De Investigación
2-(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The benzoxazine ring structure allows it to bind to various enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Benzyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid
- **4-Benzoyl-3,4-dihydro-2H-1,4-benzoxazin
Propiedades
Número CAS |
1368688-55-4 |
|---|---|
Fórmula molecular |
C11H13NO3 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
2-(4-methyl-2,3-dihydro-1,4-benzoxazin-3-yl)acetic acid |
InChI |
InChI=1S/C11H13NO3/c1-12-8(6-11(13)14)7-15-10-5-3-2-4-9(10)12/h2-5,8H,6-7H2,1H3,(H,13,14) |
Clave InChI |
VZFLLRKDLKZDOO-UHFFFAOYSA-N |
SMILES |
CN1C(COC2=CC=CC=C21)CC(=O)O |
SMILES canónico |
CN1C(COC2=CC=CC=C21)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















